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Compound of Interest

Compound Name: 3-Methyl-2-nitrobenzonitrile

Cat. No.: B167913 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic signature of 3-
Methyl-2-nitrobenzonitrile (CAS No: 1885-77-4), a key intermediate in the synthesis of novel

therapeutics and advanced materials.[1] For researchers in medicinal chemistry and material

science, a deep understanding of this molecule's spectroscopic characteristics is paramount for

reaction monitoring, quality control, and structural confirmation. This document synthesizes

theoretical principles with empirical data from analogous compounds to present a detailed

interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 3-Methyl-2-nitrobenzonitrile.

Molecular Structure and Spectroscopic Implications
3-Methyl-2-nitrobenzonitrile is an aromatic compound with a molecular formula of C₈H₆N₂O₂

and a molecular weight of 162.15 g/mol .[1][2] The strategic placement of a methyl (-CH₃), a

nitro (-NO₂), and a cyano (-CN) group on the benzene ring creates a unique electronic

environment that is reflected in its spectroscopic data. The electron-withdrawing nature of the

nitro and cyano groups, contrasted with the electron-donating tendency of the methyl group,

governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation

patterns in mass spectrometry.
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Property Value Source

CAS Number 1885-77-4 [1][2]

Molecular Formula C₈H₆N₂O₂ [1]

Molecular Weight 162.15 g/mol [1][2]

InChI Key
MIDHYAOVUFWYPU-

UHFFFAOYSA-N
[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information

about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts,

coupling constants, and integration of signals, a complete structural assignment can be made.

¹H NMR Spectroscopy: A Window into the Aromatic and
Aliphatic Protons
The proton NMR spectrum of 3-Methyl-2-nitrobenzonitrile is anticipated to display distinct

signals for the aromatic protons and the methyl group protons. The electron-withdrawing nitro

and cyano groups will deshield the aromatic protons, causing their signals to appear at a lower

field (higher ppm) compared to unsubstituted benzene. Conversely, the electron-donating

methyl group will have a shielding effect.

Predicted ¹H NMR Data for 3-Methyl-2-nitrobenzonitrile
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Integration

Rationale

-CH₃ ~2.5 Singlet 3H

The methyl

group protons

are not coupled

to other protons.

Ar-H 7.5 - 8.2 Multiplet 3H

The aromatic

protons will

exhibit complex

splitting patterns

due to spin-spin

coupling.

The precise chemical shifts and coupling patterns of the aromatic protons will depend on their

positions relative to the substituents. The proton ortho to the nitro group is expected to be the

most deshielded.

¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The

chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data for 3-Methyl-2-nitrobenzonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b167913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

-CH₃ ~20
The aliphatic methyl carbon is

shielded and appears upfield.

-C≡N ~115
The carbon of the cyano group

is typically found in this region.

Ar-C (unsubstituted) 120 - 140

The chemical shifts of the

aromatic carbons are

influenced by the substituents.

Ar-C (substituted) 140 - 150

Carbons directly attached to

the electron-withdrawing

groups will be deshielded.

The specific assignments of the aromatic carbons can be determined using advanced NMR

techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear

Multiple Bond Correlation (HMBC).

Infrared (IR) Spectroscopy: Identifying Functional
Groups by their Vibrations
Infrared spectroscopy is a rapid and effective method for identifying the functional groups

present in a molecule. Each functional group absorbs infrared radiation at a characteristic

frequency, corresponding to its vibrational modes.

For 3-Methyl-2-nitrobenzonitrile, the IR spectrum is expected to show strong, characteristic

absorption bands for the nitrile and nitro groups.

Predicted IR Absorption Frequencies for 3-Methyl-2-nitrobenzonitrile
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Mode

-C≡N (Nitrile) 2240 - 2220 C≡N stretch

-NO₂ (Nitro) 1560 - 1515 Asymmetric N-O stretch

-NO₂ (Nitro) 1365 - 1345 Symmetric N-O stretch

C-H (Aromatic) 3100 - 3000 C-H stretch

C-H (Methyl) 2975 - 2860 C-H stretch

C=C (Aromatic) 1600 - 1450 C=C stretch

The presence of a sharp, intense peak around 2230 cm⁻¹ is a strong indicator of the nitrile

functional group. The two distinct absorptions for the nitro group are also key diagnostic

features.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of a

compound and information about its structure through analysis of its fragmentation pattern. For

3-Methyl-2-nitrobenzonitrile, the molecular ion peak (M⁺) is expected at an m/z of 162,

corresponding to its molecular weight.

The fragmentation of the molecular ion will be influenced by the stability of the resulting

fragments. Common fragmentation pathways for aromatic nitro compounds involve the loss of

NO₂ (m/z 46) and NO (m/z 30).

Predicted Mass Spectrometry Fragmentation for 3-Methyl-2-nitrobenzonitrile
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m/z Fragment

162 [M]⁺

116 [M - NO₂]⁺

132 [M - NO]⁺

90 [C₇H₆]⁺

The relative abundances of these fragment ions will provide further confirmation of the

structure.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 3-Methyl-
2-nitrobenzonitrile.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Methyl-2-nitrobenzonitrile in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of

the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of

the sample with dry KBr and press into a thin pellet.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b167913?utm_src=pdf-body
https://www.benchchem.com/product/b167913?utm_src=pdf-body
https://www.benchchem.com/product/b167913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or gas chromatography (GC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Logical Framework for Spectroscopic Analysis
The following diagram illustrates the workflow for the comprehensive spectroscopic

characterization of 3-Methyl-2-nitrobenzonitrile.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 3-Methyl-2-
nitrobenzonitrile.

Conclusion
This technical guide provides a detailed spectroscopic characterization of 3-Methyl-2-
nitrobenzonitrile based on fundamental principles and data from analogous compounds. The

predicted NMR, IR, and MS data serve as a robust reference for researchers working with this

important chemical intermediate. Adherence to the outlined experimental protocols will ensure

the acquisition of high-quality data, enabling unambiguous structural confirmation and purity

assessment, which are critical for advancing research and development in the pharmaceutical

and material science sectors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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